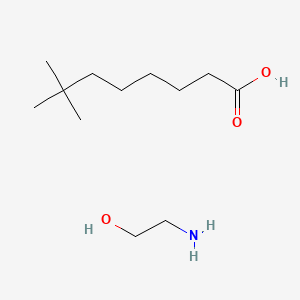
Einecs 282-229-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, compound with 2-aminoethanol (1:1), typically involves the reaction of neodecanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The process may involve additional steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Neodecanoic acid, compound with 2-aminoethanol (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Neodecanoic acid, compound with 2-aminoethanol (1:1), has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on different biological pathways.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of neodecanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to neodecanoic acid, compound with 2-aminoethanol (1:1), include:
Neodecanoic acid: A related compound with similar chemical properties.
2-Aminoethanol: Another related compound that can form similar complexes with different acids.
Uniqueness
Its unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .
Properties
CAS No. |
84145-06-2 |
|---|---|
Molecular Formula |
C12H27NO3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-aminoethanol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C2H7NO/c1-10(2,3)8-6-4-5-7-9(11)12;3-1-2-4/h4-8H2,1-3H3,(H,11,12);4H,1-3H2 |
InChI Key |
DTWCMPUWZOPIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















